molecular formula C16H25NO3 B1676771 Moxisylyte CAS No. 54-32-0

Moxisylyte

Katalognummer: B1676771
CAS-Nummer: 54-32-0
Molekulargewicht: 279.37 g/mol
InChI-Schlüssel: VRYMTAVOXVTQEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Moxisylyt umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Reaktion von 4-Hydroxy-3-isopropylacetophenon mit 2-Dimethylaminoethylchlorid in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann acetyliert, um Moxisylyt zu erzeugen . Industrielle Produktionsverfahren umfassen in der Regel ähnliche Schritte, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Moxisylyt unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Acetylierungsmittel wie Essigsäureanhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Desacetylmoxisylyt und andere Metaboliten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chemical Properties:

  • Molecular Formula: C16_{16}H25_{25}NO3_3
  • Molecular Weight: 279.37 g/mol
  • CAS Number: 54-32-0
  • Density: 1.018 g/cm³
  • Boiling Point: 371°C at 760 mmHg

Mechanism of Action:
Moxisylyte acts as a selective alpha-1 adrenergic receptor antagonist. It competes with norepinephrine at these receptors, leading to vasodilation without significant effects on blood pressure. This property makes it useful in treating conditions associated with vascular constriction and impaired blood flow .

Urological Uses

This compound has been utilized to manage urinary difficulties in patients suffering from multiple system atrophy (MSA). By blocking alpha-1 adrenergic receptors, it facilitates bladder emptying and reduces residual urine volume after urination .

Case Study:
A study compared the efficacy of this compound and prazosin in treating lower urinary tract dysfunction in MSA patients. Results indicated that this compound significantly improved urinary function without the side effects commonly associated with other treatments .

Ophthalmological Uses

In ophthalmology, this compound is indicated for reversing mydriasis (dilated pupils) induced by sympathomimetic agents like phenylephrine. This application is particularly critical for patients at risk of angle-closure glaucoma, where increased intraocular pressure can lead to severe complications .

Vascular Health

This compound has shown potential in improving peripheral blood flow in conditions like Raynaud's syndrome. Its vasodilatory effects enhance circulation and alleviate symptoms associated with vascular constriction .

Clinical Findings:
A clinical trial demonstrated that local administration of this compound resulted in increased cutaneous blood flow and skin temperature, indicating its effectiveness in treating vascular disorders .

Data Table: Summary of this compound Applications

Application AreaCondition TreatedMechanism of ActionClinical Evidence
UrologyMultiple System AtrophyAlpha-1 adrenergic receptor blockadeImproved bladder emptying; reduced residual urine
OphthalmologyMydriasis due to PhenylephrineReversal of sympathetic-induced dilationEffective in preventing angle-closure glaucoma
Vascular HealthRaynaud's SyndromeVasodilationIncreased peripheral blood flow observed

Biologische Aktivität

Moxisylyte, a competitive alpha-adrenergic antagonist, has garnered attention for its diverse biological activities, particularly in the management of erectile dysfunction and its pharmacological effects on vascular smooth muscle. This article explores its pharmacodynamics, clinical applications, and relevant research findings.

This compound primarily acts as a vasodilator by blocking post-synaptic alpha-1 adrenergic receptors. This action leads to relaxation of vascular smooth muscles and improved blood flow, particularly in the penile tissues, facilitating erections. It is also noted for its role in reducing urethral pressure, making it beneficial for patients with urinary retention issues.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a bioavailability of approximately 10%. Key pharmacokinetic parameters include:

ParameterValue
Maximal Plasma Concentration352.8 ng/ml (IV)
Half-life1-2 hours
Volume of Distribution0.83-0.98 L/kg (beagle dogs)
Main Route of EliminationUrine (75% IV; 69% oral)

This compound is metabolized quickly into active metabolites such as deacetyl-thymoxamine, which contribute to its pharmacological effects. The drug's elimination is predominantly renal, with minor fecal excretion.

Erectile Dysfunction

This compound has been extensively studied for its efficacy in treating erectile dysfunction (ED). In a double-blind study involving neurogenic patients and those with psychogenic impotence, this compound demonstrated significant effectiveness:

  • Erectile Response : In 93% of patients, this compound induced an erectile response.
  • Dosage Comparison : Patients received doses of 10 mg, 20 mg, and 30 mg, with no significant difference in efficacy across doses.
  • Placebo Comparison : Only 25% of placebo recipients achieved an erection adequate for intercourse compared to 85% with this compound.

These findings underscore this compound's potential as a first-line treatment for ED due to its favorable side effect profile and high efficacy rates .

Case Studies

  • Intracavernous Injection Study :
    • A study assessed the effects of intracavernous injections of this compound on isolated human penile corpus cavernosum tissue.
    • Results indicated that this compound produced concentration-dependent relaxation of norepinephrine-induced contractions.
    • Its competitive antagonistic effect was notable but less potent than prazosin .
  • Adverse Effects :
    • Mild pain during injection was reported in only 5% of cases.
    • Moderate hypotension occurred transiently in one patient at the highest dose .

Comparative Analysis with Other Agents

This compound is often compared to other vasodilators used for ED treatment. The following table summarizes its efficacy relative to common alternatives:

AgentEfficacy Rate (%)Side Effects
This compound93Mild pain, hypotension
PapaverineVariablePainful erections
Prostaglandin E1Higher than this compoundPain at injection site

While prostaglandin E1 may show higher efficacy rates in some studies, this compound’s lower incidence of adverse effects makes it a viable option for many patients .

Eigenschaften

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMTAVOXVTQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023339
Record name Moxisylyte
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

371ºC at 760 mmHg
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>47.4 ug/ml
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity.
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54-32-0, 964-52-3
Record name Moxisylyte
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxisylyte [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxisylyte hydrochoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Moxisylyte
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxisylyte
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXISYLYTE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145ºC
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxisylyte
Reactant of Route 2
Reactant of Route 2
Moxisylyte
Reactant of Route 3
Reactant of Route 3
Moxisylyte
Reactant of Route 4
Moxisylyte
Reactant of Route 5
Reactant of Route 5
Moxisylyte
Reactant of Route 6
Reactant of Route 6
Moxisylyte

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.